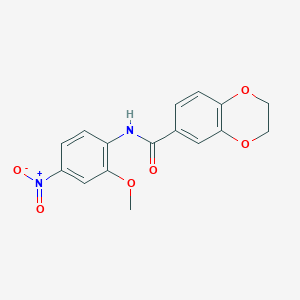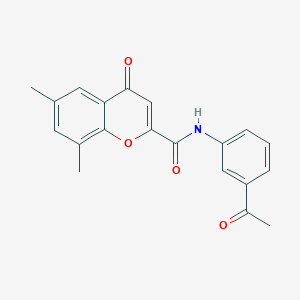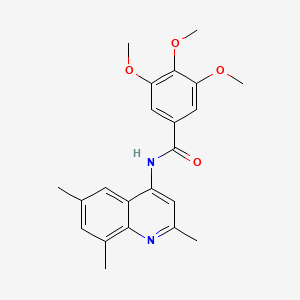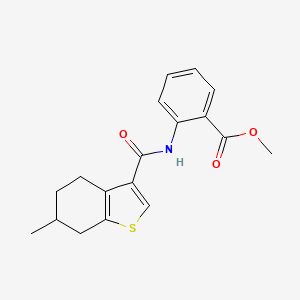![molecular formula C15H14N6O3S B6421019 N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide CAS No. 1351634-11-1](/img/structure/B6421019.png)
N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazoles, on the other hand, are aromatic sulfur-nitrogen compounds that are also part of many important bioactive molecules.
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The exact structure of your compound would depend on the positions of the other functional groups.Chemical Reactions Analysis
Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis
Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . The exact physical and chemical properties of your compound would depend on its specific structure.Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles have garnered attention in drug discovery due to their unique properties, including high chemical stability and aromatic character. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
Organic Synthesis
Researchers have explored various synthetic approaches for preparing 1,2,3-triazoles. These methodologies include the popular click chemistry approach, which allows facile and straightforward synthesis of these heterocycles. The versatility of 1,2,3-triazoles makes them valuable intermediates in organic synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer chemistry, where they serve as building blocks for designing functional polymers. Their incorporation into polymer structures imparts specific properties, such as enhanced stability or reactivity .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles play a role in this field, contributing to the design of supramolecular assemblies and functional materials .
Bioconjugation
The bioconjugation of biomolecules (e.g., proteins, peptides, and nucleic acids) with synthetic compounds is crucial for various applications, including diagnostics and targeted drug delivery. 1,2,3-Triazoles have been employed in bioconjugation strategies due to their stability and compatibility with biological systems .
Fluorescent Imaging and Chemical Biology
Researchers have explored the use of 1,2,3-triazoles as fluorescent probes for imaging biological processes. These compounds can selectively bind to specific targets, enabling visualization and study of cellular events. Additionally, 1,2,3-triazoles have been investigated in chemical biology research .
Mécanisme D'action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a variety of effects, including diuretic, antiepileptic, anti-glaucoma, and anti-cancer activities .
Mode of Action
The compound interacts with its target through hydrogen bonding and metallic interactions . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . Specifically, the nitro group of the compound mediates hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration pathway . By inhibiting this enzyme, the compound disrupts the conversion of carbon dioxide and water to bicarbonate and protons, which can have downstream effects on various physiological processes, including respiration and pH regulation .
Pharmacokinetics
Triazole rings are known to enhance proton conduction , which could potentially enhance absorption and distribution. The carboxamide group could potentially influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.
Result of Action
The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the normal function of the enzyme, leading to potential therapeutic effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Additionally, the compound’s activity could potentially be influenced by the pH of its environment, given its interaction with an enzyme involved in pH regulation .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEWZWNSOCPPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)
![1-(2-hydroxyethyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6420943.png)
![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)
![2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6420955.png)


![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)
![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)

![2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6421001.png)

![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)

